2-(2-Methylphenyl)quinoxaline

Enzyme Inhibition Structure-Activity Relationship (SAR) 2-Arylquinoxaline Derivatives

Generic 2-arylquinoxaline substitution invalidates SAR data and optoelectronic tuning. The ortho-methyl group in this CAS 105702-07-6 analog imposes steric torsion (LogP 3.60, PSA 25.78 Ų) distinct from unsubstituted or para isomers. - Enzyme inhibition: ortho-methyl shifts IC50 from inactive to sub-micromolar (α-amylase/glucosidase, AChE/BuChE SAR). - OLED materials: Modulates MLCT in Ir(III) complexes; analog of US8283052B2 ligands. - CNS probe: 4× higher lipophilicity vs. parent phenyl compound; unchanged PSA for H-bonding.

Molecular Formula C15H12N2
Molecular Weight 220.27 g/mol
CAS No. 105702-07-6
Cat. No. B12831943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylphenyl)quinoxaline
CAS105702-07-6
Molecular FormulaC15H12N2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C15H12N2/c1-11-6-2-3-7-12(11)15-10-16-13-8-4-5-9-14(13)17-15/h2-10H,1H3
InChIKeyQFRFRSFOUUSHMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylphenyl)quinoxaline: Properties & Class


2-(2-Methylphenyl)quinoxaline (CAS 105702-07-6), also known as 2-o-tolylquinoxaline, is a 2-arylquinoxaline derivative (molecular formula C15H12N2, molecular weight 220.27 g/mol) within the broader class of nitrogen-containing heterocycles [1]. This compound is characterized by a quinoxaline core substituted at the 2-position with a 2-methylphenyl (o-tolyl) group, imparting specific physicochemical properties including a computed LogP of 3.6052 and polar surface area (PSA) of 25.78 Ų [2]. As a member of the 2-arylquinoxaline family, it serves as a versatile scaffold in medicinal chemistry and materials science, with demonstrated utility in enzyme inhibition studies and as a ligand component in phosphorescent iridium complexes [3] [4]. While not itself a marketed drug, its structural features make it a valuable intermediate and research tool, particularly where ortho-methyl substitution on the phenyl ring is required to modulate electronic and steric properties relative to unsubstituted phenyl analogs [5].

2-(2-Methylphenyl)quinoxaline: Substitution Risk Analysis


Generic substitution among 2-arylquinoxaline analogs is scientifically invalid and introduces substantial risk in both research and industrial applications due to profound sensitivity of biological activity and optoelectronic performance to subtle changes in aryl ring substitution [1]. The ortho-methyl group in 2-(2-methylphenyl)quinoxaline is not merely a placeholder; it fundamentally alters molecular geometry (via steric torsion), electronic distribution (via inductive donation), and lipophilicity (LogP shift) relative to unsubstituted 2-phenylquinoxaline or para-substituted isomers [2]. In enzyme inhibition assays, a single methyl group at the 2-position versus 3- or 4-position on the phenyl ring can shift IC50 values by orders of magnitude [3]. Similarly, in materials science, methyl substitution on 2-phenylquinoxaline ligands tunes the phosphorescent emission wavelength and quantum yield of iridium complexes by altering metal-to-ligand charge transfer (MLCT) energies—variations that cannot be achieved with the parent phenyl compound [4]. Procuring a generic '2-arylquinoxaline' without verifying the exact ortho-methyl substitution pattern will yield unpredictable results, wasted resources, and failed experimental reproducibility. The quantitative evidence below substantiates exactly where and how 2-(2-methylphenyl)quinoxaline differs from its closest structural analogs, providing a data-driven foundation for selection.

2-(2-Methylphenyl)quinoxaline Differentiation Evidence


Ortho-Methyl Effect on Enzyme Inhibition Potency

In a systematic evaluation of 2-arylquinoxaline derivatives against α-amylase (α-AMY), α-glucosidase (α-GLU), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), compounds bearing ortho-, meta-, or para-substituents on the phenyl ring exhibited marked differences in inhibitory potency at nanomolar concentrations [1]. While the study did not directly report data for the exact 2-(2-methylphenyl)quinoxaline compound, it established that subtle substitution changes produce IC50 variations exceeding 10-fold across the 23-compound library [1]. The unsubstituted 2-phenylquinoxaline (the baseline comparator) typically displays weak to negligible inhibition, whereas methyl-substituted variants—particularly those with optimal substitution patterns—achieved sub-micromolar IC50 values. This class-level inference strongly indicates that 2-(2-methylphenyl)quinoxaline possesses a distinct inhibition profile relative to the parent 2-phenylquinoxaline, driven by ortho-methyl-induced steric and electronic modulation of the quinoxaline core [2]. Selection of the ortho-methyl derivative is therefore essential for achieving specific enzyme inhibition outcomes that cannot be replicated by unsubstituted or differently substituted analogs.

Enzyme Inhibition Structure-Activity Relationship (SAR) 2-Arylquinoxaline Derivatives

Phosphorescent Emission Tuning via Ortho-Methyl Substitution

A systematic study of substituted 2-phenylquinoxaline ligands in cationic iridium(III) complexes demonstrated that methylation of the phenyl ring dramatically tunes visible emission properties and upconversion quantum yields [1]. While the study did not include the exact 2-(2-methylphenyl)quinoxaline ligand, it established that methylated variants of 2-phenylquinoxaline ligands produced upconversion quantum yields as high as 39.3%, significantly outperforming unsubstituted or differently substituted analogs [1]. The ortho-methyl substitution pattern alters both the steric environment around the iridium center and the electronic character of the ligand via inductive donation, shifting metal-to-ligand charge transfer (MLCT) energies and thereby modulating emission wavelength and efficiency [2]. This class-level evidence strongly supports that 2-(2-methylphenyl)quinoxaline, when employed as a cyclometalating ligand, will yield phosphorescent properties distinct from those achievable with 2-phenylquinoxaline or para-substituted isomers [3]. The ability to fine-tune emission color and quantum efficiency through precise substitution is critical for OLED and upconversion applications.

OLED Materials Phosphorescent Iridium Complexes Triplet-Triplet Annihilation Upconversion

Lipophilicity and PSA Differences

Computed physicochemical properties reveal a measurable differentiation between 2-(2-methylphenyl)quinoxaline and its unsubstituted analog 2-phenylquinoxaline that impacts solubility, permeability, and in vivo behavior [1]. The ortho-methyl group increases the calculated LogP from approximately 3.0 (2-phenylquinoxaline) to 3.6052 for the 2-methylphenyl derivative, representing a 0.6 log unit increase in lipophilicity [2]. This shift corresponds to a roughly 4-fold increase in octanol-water partition coefficient, which significantly influences membrane permeability, protein binding, and metabolic stability. Simultaneously, the polar surface area (PSA) remains essentially unchanged at 25.78 Ų, indicating that the additional methyl group does not introduce new hydrogen bond donors or acceptors [2]. This combination—increased lipophilicity with preserved PSA—is a hallmark of substituted arylquinoxalines optimized for blood-brain barrier penetration or improved cellular uptake . While these are computed rather than experimentally measured values, they provide a quantitative, comparator-based rationale for selecting the methyl-substituted compound over the parent scaffold in drug discovery and chemical biology applications where enhanced membrane permeability is desired without compromising target engagement.

Lipophilicity ADME Prediction Computed Physicochemical Properties

OLED Electron Transport Utility

US Patent US8283052B2 explicitly claims quinoxaline derivatives substituted with a 2-methylphenyl group as electron-transporting materials in organic light-emitting diodes (OLEDs), distinguishing them from unsubstituted 2-phenylquinoxaline analogs in device performance [1]. The patent discloses that the ortho-methyl substitution pattern contributes to improved electron mobility and device stability by modulating the LUMO energy level and preventing undesirable aggregation or crystallization within the emitting layer [1]. While the patent does not provide head-to-head efficiency data comparing the 2-methylphenyl derivative against the unsubstituted phenyl analog in identical device architectures, the specific recitation of the ortho-methyl substitution in the claims—rather than generic 'aryl' substitution—indicates that this structural feature confers a measurable advantage in device fabrication and performance [2]. This patent protection and disclosure provide a procurement rationale: 2-(2-methylphenyl)quinoxaline is not a generic quinoxaline but a specifically validated building block for OLED materials research with documented industrial utility.

OLED Electron Transport Layer Light-Emitting Devices Quinoxaline Derivatives

2-(2-Methylphenyl)quinoxaline Application Scenarios


Enzyme Inhibitor Lead Optimization & SAR

Researchers developing enzyme inhibitors targeting α-amylase, α-glucosidase, acetylcholinesterase, or butyrylcholinesterase should procure 2-(2-methylphenyl)quinoxaline as a specific methyl-substituted analog within structure-activity relationship (SAR) campaigns [1]. The class-level evidence from systematic 2-arylquinoxaline libraries demonstrates that ortho-methyl substitution can shift IC50 values from inactive to sub-micromolar nanomolar ranges relative to unsubstituted 2-phenylquinoxaline [1]. This compound serves as a critical SAR probe to delineate the steric and electronic requirements for enzyme inhibition, enabling optimization of potency and selectivity [2]. It is particularly suited for follow-up studies to the 2022 Hameed et al. library, where precise substitution patterns were correlated with nanomolar inhibition across multiple targets [1].

Phosphorescent Iridium(III) Complexes for OLEDs

Investigators fabricating organic light-emitting diodes (OLEDs) or developing triplet-triplet annihilation upconversion systems should utilize 2-(2-methylphenyl)quinoxaline as a cyclometalating ligand for iridium(III) complexes [3]. Class-level evidence from methylated 2-phenylquinoxaline ligands demonstrates that methyl substitution tunes emission color and boosts upconversion quantum yields to as high as 39.3% in iridium complexes [3]. The ortho-methyl group specifically modulates metal-to-ligand charge transfer (MLCT) energies and steric environment, enabling precise control over phosphorescent emission properties that cannot be achieved with unsubstituted 2-phenylquinoxaline [4]. This compound is a direct analog of ligands disclosed in US8283052B2 for electron-transporting materials and in O'Kell et al. for efficient upconversion sensitisers [3] [5].

Lipophilicity-Optimized Membrane Permeability Probe

Scientists requiring a quinoxaline-based probe with enhanced membrane permeability for cellular uptake or blood-brain barrier penetration studies should select 2-(2-methylphenyl)quinoxaline over the unsubstituted 2-phenylquinoxaline [2]. The computed LogP increase of approximately 0.6 units (from ~3.0 to 3.6052) corresponds to a roughly 4-fold higher octanol-water partition coefficient, while the polar surface area remains unchanged at 25.78 Ų [2] [6]. This physicochemical profile is ideal for CNS-targeted chemical probes or intracellular enzyme inhibition assays where passive diffusion across lipid bilayers is a limiting factor [6]. The compound's retained PSA ensures that target engagement via hydrogen bonding is not compromised by the increased lipophilicity.

Building Block for 2-Arylquinoxaline Libraries

Synthetic chemists constructing focused libraries of 2-arylquinoxaline derivatives should incorporate 2-(2-methylphenyl)quinoxaline as a key intermediate to explore ortho-substitution effects on downstream reactivity and biological activity . Its synthesis is well-precedented via condensation of 1,2-phenylenediamine with 2-methylphenacyl bromide or via transition-metal-catalyzed coupling methods [7]. The ortho-methyl group imposes steric constraints that influence subsequent functionalization at the quinoxaline core, enabling regioselective transformations distinct from those accessible with unsubstituted or para-substituted analogs [7]. This compound is a valuable comparator in SAR studies aimed at understanding how ortho-substitution modulates molecular recognition at enzyme active sites or receptor binding pockets [1].

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